3-(1-Amino-2-hydroxyethyl)phenol hydrochloride physical properties
3-(1-Amino-2-hydroxyethyl)phenol hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride
A Foreword for the Research Professional
In the landscape of pharmaceutical development, the journey from a candidate molecule to a viable drug substance is paved with rigorous characterization. The physical properties of an Active Pharmaceutical Ingredient (API) are not mere data points; they are the fundamental parameters that dictate its stability, bioavailability, and manufacturability. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the essential physical properties of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (CAS No. 146812-68-2).
As a Senior Application Scientist, my objective extends beyond simple data presentation. This document is structured to provide a causal understanding—the "why" behind the "how"—of analytical methodologies. We will explore the core physical attributes of this compound, grounding our discussion in authoritative protocols and field-proven insights. The protocols herein are designed as self-validating systems, ensuring that the data you generate is not only accurate but also robust and reproducible.
Molecular Identity and Core Properties
3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is a phenylethanolamine derivative. Its structure, featuring a phenolic hydroxyl group, a secondary alcohol, and a primary amine (protonated as a hydrochloride salt), dictates its physicochemical behavior. Understanding this structure is paramount, as it predicts the compound's polarity, potential for hydrogen bonding, and its acidic/basic nature.
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The hydrochloride salt form is typically chosen to enhance solubility and stability compared to the free base. The following table summarizes its fundamental identifiers and properties.
| Property | Value | Source |
| CAS Number | 146812-68-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₁₂ClNO₂ | [1][5] |
| Molecular Weight | 189.64 g/mol | [1][7] |
| IUPAC Name | 3-(1-amino-2-hydroxyethyl)phenol hydrochloride | [1] |
| Physical Form | Solid, crystalline powder (typical) | [7][8] |
| Purity | Typically ≥95% | [1][7] |
| Storage | 2-8°C, protect from light, store under inert gas | [7] |
Thermal Properties: Melting Point and Decomposition
The melting point of a crystalline solid is a critical indicator of its identity and purity. For a pharmaceutical compound, a sharp melting range typically signifies high purity, whereas a broad range can indicate the presence of impurities. Beyond simple melting point, thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a more complete picture of the compound's behavior upon heating.
Causality Behind Thermal Analysis
For a hydrochloride salt of a compound containing hydroxyl groups, TGA is crucial for identifying the presence of water (either surface-adsorbed or as part of a hydrate) and determining the onset temperature of thermal decomposition. DSC complements this by measuring the energy absorbed or released during these events, clearly defining the melting endotherm and any preceding or subsequent thermal events, such as desolvation or decomposition. This information is vital for establishing drying procedures during manufacturing and defining the upper-temperature limits for storage and handling.
Experimental Protocol: Melting Range Determination (USP <741> Method)
This protocol is based on the principles outlined in USP General Chapter <741> for a Class Ia substance.[9][10][11][12][13]
-
Sample Preparation: Gently pulverize the dry 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride sample to a fine powder.
-
Capillary Loading: Charge the powder into a capillary tube (0.8–1.2 mm internal diameter) to a packed column height of 2.5–3.5 mm.[11]
-
Apparatus Setup: Place the capillary in a calibrated melting point apparatus.
-
Heating Profile:
-
Set the initial heating rate to rise rapidly to a temperature approximately 5-10°C below the expected melting point.
-
At this point, reduce the heating rate to 1–2°C per minute to ensure thermal equilibrium.[11]
-
-
Observation and Reporting:
-
Record the temperature at which the column of the substance is observed to collapse against the side of the tube as the "onset" of melting.
-
Record the temperature at which the substance becomes completely liquid as the "clear point".
-
The melting range is the interval between the onset and the clear point.
-
Solubility Profile: A Key to Bioavailability
The solubility of an API is a cornerstone of drug development, directly influencing its dissolution rate and, consequently, its bioavailability. As a hydrochloride salt with multiple polar functional groups (two hydroxyls, one protonated amine), 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride is expected to be highly soluble in aqueous media.[8] However, quantifying this solubility across different pH values and in relevant biorelevant media is essential.
Causality Behind Solubility Testing
The compound possesses two ionizable centers: a phenolic hydroxyl group (weakly acidic) and a primary amino group (basic). The hydrochloride salt form ensures that the amino group is protonated at neutral pH, enhancing aqueous solubility. However, as the pH of the medium changes, the ionization state of both the amino and phenolic groups will change, significantly impacting solubility. Determining the pH-solubility profile is therefore critical for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the standard shake-flask method, a gold standard for determining thermodynamic equilibrium solubility.[14]
-
System Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., purified water, pH 1.2 buffer, pH 6.8 buffer).
-
Addition of Solute: Add an excess amount of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride to each vial, ensuring a solid phase remains. This is critical to guarantee saturation.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study should be conducted to validate this duration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period. Carefully withdraw an aliquot of the supernatant, immediately filtering it through a 0.22 µm syringe filter to remove all undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: Express the solubility in units such as mg/mL or mol/L.
Acidity Constants (pKa): Predicting In Vivo Behavior
The pKa values of the ionizable groups are fundamental parameters that govern the charge state of the molecule at a given pH. This, in turn, influences its solubility, lipophilicity, and ability to permeate biological membranes.
-
Amino Group (R-NH₃⁺): The pKa of the protonated amine is expected to be in the range of 9-10. Below this pH, it will be predominantly in its charged, water-soluble cationic form.
-
Phenolic Group (Ar-OH): The pKa of the phenolic hydroxyl group is typically around 9-10.[15][16][17] Below this pH, it is in its neutral, less soluble form.
Experimental Protocol: Spectrophotometric pKa Determination
This method is ideal for compounds with a chromophore, like the phenol group, whose UV-Vis absorbance spectrum changes with ionization state.[16]
-
Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or acetonitrile if necessary, then dilute into the aqueous buffer.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer, creating a series of solutions with identical total drug concentration but varying pH.
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each solution.
-
Data Analysis: Identify a wavelength where the absorbance difference between the ionized and non-ionized species is maximal. Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.
Hygroscopicity: A Critical Stability Parameter
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. For crystalline APIs, especially salts, this is a critical parameter. Moisture uptake can lead to physical changes (deliquescence, crystal form changes) and chemical degradation.[18][19]
Causality and Measurement with Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of humidified air.[20][21][22] A DVS experiment generates a moisture sorption-desorption isotherm, which provides invaluable information:
-
Hygroscopicity Classification: The amount of water absorbed at a specific relative humidity (RH), typically 80% RH at 25°C, allows for classification (e.g., non-hygroscopic, slightly hygroscopic).
-
Critical Humidity: It can identify the RH at which the material may undergo deliquescence (dissolving in absorbed water) or a phase transition to a hydrate form.[19]
-
Physical Stability: The shape of the isotherm and the presence of hysteresis (different sorption and desorption paths) can indicate irreversible physical changes.
Experimental Workflow: DVS Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-15 mg) onto the DVS sample pan.
-
Drying Step: The sample is first dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.
-
Sorption Phase: The RH is increased stepwise (e.g., in 10% increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates ( dm/dt < 0.002% per minute).
-
Desorption Phase: The RH is then decreased stepwise back to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: The change in mass is plotted against RH to generate the sorption-desorption isotherm.
Spectroscopic Profile
While specific spectra for this compound are not widely published, its structure allows for the prediction of key features based on the analysis of similar molecules like phenylephrine and other aminophenols.[14][23][24][25][26]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Expect complex signals in the aromatic region (~6.5-7.5 ppm) corresponding to the four protons on the substituted benzene ring.
-
Methine Proton (-CH(OH)-): A multiplet adjacent to the chiral center.
-
Methylene Protons (-CH₂OH): Signals corresponding to the hydroxymethyl group.
-
Amine and Hydroxyl Protons: Broad signals that are D₂O exchangeable.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm), including two carbons bonded to oxygen (C-OH and C-CH).
-
Aliphatic Carbons: Signals for the -CH(OH)- and -CH₂OH carbons.
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic and alcoholic hydroxyl groups.[23]
-
N-H Stretch: Peaks in the 3000-3300 cm⁻¹ region from the ammonium salt.
-
C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.
-
C-O Stretch: Strong bands in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) positive mode, the expected molecular ion would correspond to the free base [M+H]⁺ at m/z 154.1. Key fragmentation patterns would likely involve the loss of water (H₂O) from the side chain and cleavage of the benzylic C-C bond.
Conclusion
The physical properties of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride are intrinsically linked to its chemical structure. Its nature as a polar, crystalline hydrochloride salt suggests good aqueous solubility but also a potential for hygroscopicity, which must be carefully managed. The presence of multiple ionizable functional groups makes its behavior highly dependent on pH. A thorough characterization, utilizing the authoritative methodologies outlined in this guide—including thermal analysis, solubility profiling, pKa determination, and dynamic vapor sorption—is not merely an academic exercise. It is a prerequisite for rational formulation design, effective process control, and ensuring the ultimate stability, safety, and efficacy of any potential drug product.
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